N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide
Description
N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide is a complex organic compound that features both adamantane and pyrrolidine moieties Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrrolidine is a five-membered nitrogen-containing ring
Properties
Molecular Formula |
C25H32N2O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-N-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C25H32N2O4/c1-16(28)26(8-7-25-13-17-9-18(14-25)11-19(10-17)15-25)21-12-23(29)27(24(21)30)20-5-3-4-6-22(20)31-2/h3-6,17-19,21H,7-15H2,1-2H3 |
InChI Key |
ZIGQGCJMXAJEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC12CC3CC(C1)CC(C3)C2)C4CC(=O)N(C4=O)C5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety can be introduced through reactions involving adamantanecarboxylic acid and suitable alkylating agents.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the adamantane derivative with the pyrrolidine derivative under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel, along with suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adamantane derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Comparison with Similar Compounds
Similar Compounds
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
- 2-(Adamantan-1-yl)-N-[1-(adamantan-1-yl)ethyl]acetamide
- N-(adamantan-1-yl)-benzamide
Uniqueness
N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide stands out due to its combination of adamantane and pyrrolidine moieties, which confer unique structural and functional properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
